molecular formula C9H5BrIN B12057483 4-Bromo-6-iodoquinoline

4-Bromo-6-iodoquinoline

Cat. No.: B12057483
M. Wt: 333.95 g/mol
InChI Key: RIMFFKOKLMUJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-6-iodoquinoline can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline as starting materials . The synthesis typically includes steps such as cyclization and substitution reactions under controlled conditions .

Industrial Production Methods: . The production likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the halogen atoms .

Mechanism of Action

The mechanism of action of 4-Bromo-6-iodoquinoline and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and synthetic utility. This dual halogenation allows for versatile modifications and the creation of a wide range of derivatives with potential biological and industrial applications .

Properties

Molecular Formula

C9H5BrIN

Molecular Weight

333.95 g/mol

IUPAC Name

4-bromo-6-iodoquinoline

InChI

InChI=1S/C9H5BrIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H

InChI Key

RIMFFKOKLMUJLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.